molecular formula C5H4ClIN2 B3024639 4-Chloro-5-iodopyridin-2-amine CAS No. 670253-37-9

4-Chloro-5-iodopyridin-2-amine

Cat. No.: B3024639
CAS No.: 670253-37-9
M. Wt: 254.45 g/mol
InChI Key: MBEBQNFNTISDFJ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodopyridin-2-amine is an organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The structure of this compound consists of a pyridine ring substituted with chlorine and iodine atoms at the fourth and fifth positions, respectively, and an amine group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodopyridin-2-amine typically involves halogenation reactions. One common method is the diazotization-Sandmeyer reaction, where an amine precursor is diazotized and then treated with halogenating agents to introduce the chlorine and iodine substituents . The reaction conditions often require low temperatures and the presence of catalysts to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

4-Chloro-5-iodopyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds or act as a nucleophile. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodopyridin-4-amine
  • 5-Bromo-6-chloro-3-iodopyridin-2-amine
  • 5-Bromo-4-chloro-3-iodopyridin-2-amine
  • 2-Chloro-5-iodopyridine
  • 2-Amino-5-iodopyridine

Uniqueness

4-Chloro-5-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its amine group provides opportunities for further functionalization and derivatization .

Biological Activity

4-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H4_4ClI N, and its molecular weight is approximately 229.45 g/mol. The presence of chlorine and iodine atoms contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to form interactions with enzymes and receptors through halogen bonding and hydrogen bonding facilitated by the amine group. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness that warrants further exploration as a potential antimicrobial agent.

2. Anticancer Potential
The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cell lines. Specific assays have revealed its ability to induce apoptosis in certain hematological malignancies, suggesting a mechanism involving cell cycle arrest at the G0/G1 phase .

3. Enzyme Inhibition
this compound has been identified as an inhibitor of specific cytochrome P450 enzymes, such as CYP1A2, which is crucial in drug metabolism. This characteristic may have implications for drug interactions and pharmacokinetics when used in therapeutic contexts.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityEffective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Study 2Anticancer ActivityInduces apoptosis in cancer cell lines; promotes cell cycle arrest at G0/G1 phase .
Study 3Enzyme InhibitionInhibits CYP1A2, affecting drug metabolism and potential drug-drug interactions.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions starting from simpler pyridine derivatives. For example, a common method includes treating 5-chloro-2-aminopyridine with iodine in the presence of silver sulfate, yielding the desired product with good efficiency .

Future Directions

Given its promising biological activities, further research into this compound is warranted. Future studies should focus on:

  • Expanded Biological Testing: Comprehensive evaluations of its efficacy against a broader range of pathogens and cancer types.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Pharmacokinetic Profiles: Assessing how this compound behaves in vivo to better understand its therapeutic potential.

Properties

IUPAC Name

4-chloro-5-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEBQNFNTISDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620614
Record name 4-Chloro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670253-37-9
Record name 4-Chloro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloropyridin-2-amine (0.142 g, 1.10 mmol) and N-iodosuccinimide (0.273 g, 1.22 mmol) were combined in 1.5 mL of acetic acid. The solution was sonicated briefly and then heated to 80° C. After 1 hour the solution was cooled to room temperature and then concentrated under vacuum. After adjusting the pH to ˜8/9 with aqueous ammonia, a light brown solid was collected by filtration. The solid was purified on a 12 g Combiflash column eluting with a gradient of DCM to 5% methanol/0.25% NH4OH (˜28% in water)/DCM. The fractions containing the product were combined and concentrated under vacuum to give 4-chloro-5-iodopyridin-2-amine (187 mg, 67%) as an off-white solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.20 (1 H, s), 6.69 (1 H, s), 6.40 (2 H, s); LCMS-ESI (POS), M/Z, M+1: Found 254.9.
Quantity
0.142 g
Type
reactant
Reaction Step One
Quantity
0.273 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-chloropyridine (150 g, 0.78 mol) in DMF (1.5 L) was added NIS (341 g, 1.52 mol) and the reaction mixture stirred at RT for 18 h before being concentrated in vacuo to 300 mL volume. The resultant residue was poured into 10% aqueous sodium thiosulfate solution (1.2 L), stirred for 15 min and the precipitate formed collected by filtration, washed with water then dried at 35° C. in vacuo to give the title compound as a pale brown solid (185 g, 62%). 1H NMR 400 MHz (CDCl3) δ: 8.33 (1H, s), 6.68 (1H, s), 4.52 (2H, s).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
341 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods III

Procedure details

N,N-Dimethylformamide (47 ml) and N-iodosuccinimide (10.7 g, 47.6 mmol) were added to 2-amino-4-chloropyridine (4.72 g, 36.7 mmol); and the reaction mixture was stirred overnight. An aqueous solution of sodium thiosulfate and ethyl acetate were added thereto; the organic layer was separated, concentrated, and dried over anhydrous sodium sulfate. This was concentrated under reduced pressure; a solvent mixture (ether: hexane=1:1) was added to the residue; and the solid was filtered off to yield the title compound (7.0 g, 27.5 mmol).
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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